molecular formula C10H13ClN2O B11801418 2-Chloro-N-isopropyl-4-methylnicotinamide

2-Chloro-N-isopropyl-4-methylnicotinamide

Cat. No.: B11801418
M. Wt: 212.67 g/mol
InChI Key: ZNQAKGZISCZABS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isopropyl-4-methylnicotinamide typically involves the chlorination of nicotinamide derivatives followed by alkylation. One common method includes the reaction of 2-chloronicotinic acid with isopropylamine under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropyl-4-methylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-isopropyl-4-methylnicotinamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-chloro-4-methyl-N-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)8-7(3)4-5-12-9(8)11/h4-6H,1-3H3,(H,13,14)

InChI Key

ZNQAKGZISCZABS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)Cl)C(=O)NC(C)C

Origin of Product

United States

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